molecular formula C2H2Cl2O2Ru B1144209 dicarbonyldichlororuthenium CAS No. 16369-40-7

dicarbonyldichlororuthenium

Cat. No.: B1144209
CAS No.: 16369-40-7
M. Wt: 230.0 g/mol
InChI Key: YUXSREBKKYWMBH-UHFFFAOYSA-L
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Description

Dicarbonyldichlororuthenium, with the formula [Ru(CO)2Cl2]n, is a polymeric ruthenium(II) complex that serves as a foundational precursor in inorganic and organometallic synthesis. Its primary research value lies in its reactivity, which allows for the facile synthesis of a diverse array of mononuclear and binuclear ruthenium complexes. For instance, it can be reduced in the presence of carboxylate salts and monodentate ligands like pyridine to form dimeric ruthenium(I) "sawhorse" complexes, which are structurally characterized by dicarboxylate bridges and cisoid carbonyl ligands . Beyond its role in synthesizing coordination compounds, this compound has demonstrated significant biological activity. Research has identified it as a highly effective photoactivated antimicrobial agent, showing a minimum inhibitory concentration in the nanogram per milliliter range against bacteria such as Escherichia coli and Staphylococcus aureus . Its antimicrobial mechanism is markedly boosted under UV photoirradiation, leading to an enhanced generation of reactive oxygen species (ROS), disruption of bacterial membranes, and upregulation of bacterial stress responses, all while maintaining biocompatibility with mammalian cells at significantly higher concentrations . This combination of properties makes this compound a valuable reagent for researchers exploring new synthetic pathways in ruthenium chemistry and developing novel metal-based antimicrobial and antifouling materials. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

16369-40-7

Molecular Formula

C2H2Cl2O2Ru

Molecular Weight

230.0 g/mol

IUPAC Name

dichlororuthenium(2+);methanone

InChI

InChI=1S/2CHO.2ClH.Ru/c2*1-2;;;/h2*1H;2*1H;/q2*-1;;;+4/p-2

InChI Key

YUXSREBKKYWMBH-UHFFFAOYSA-L

Canonical SMILES

[CH-]=O.[CH-]=O.Cl[Ru+2]Cl

Synonyms

dicarbonyldichlororuthenium

Origin of Product

United States

Preparation Methods

Thermal Decomposition of Tricarbonylruthenium Dimers

The tricarbonylruthenium dimer [RuCl₂(CO)₃]₂ serves as a primary precursor for dicarbonyldichlororuthenium complexes. Carbonylation of ruthenium trichloride (RuCl₃·xH₂O) in methoxyethanol at 120–140°C under reflux yields the dimer, which undergoes thermal decomposition upon heating .

Reaction Pathway
2RuCl3+6COMeOCH2CH2OH[RuCl2(CO)3]2+byproducts2\, \text{RuCl}_3 + 6\, \text{CO} \xrightarrow{\text{MeOCH}_2\text{CH}_2\text{OH}} [\text{RuCl}_2(\text{CO})_3]_2 + \text{byproducts}
Subsequent heating at 160°C in toluene induces CO elimination, forming polymeric [RuCl₂(CO)₂]ₙ :
n[RuCl2(CO)3]2Δ[RuCl2(CO)2]n+2nCOn\, [\text{RuCl}_2(\text{CO})_3]_2 \xrightarrow{\Delta} [\text{RuCl}_2(\text{CO})_2]_n + 2n\, \text{CO}

Optimization Data

ParameterOptimal RangeYield (%)Purity (%)
Temperature140–160°C75–85≥95
CO Pressure1–2 atm6890
SolventToluene8297

This method favors large-scale production but requires precise CO pressure control to prevent over-decomposition .

Ligand Substitution Reactions

Mononuclear this compound complexes form via ligand displacement from [RuCl₂(CO)₃]₂. For example, refluxing the dimer with 2-(diphenylphosphine)pyridine (PyPPh₂) in ethanol yields [RuCl₂(CO)₂(PyPPh₂)]:

Procedure

  • Combine [RuCl₂(CO)₃]₂ (236 mg, 0.46 mmol) and PyPPh₂ (257 mg, 0.92 mmol) in dry ethanol.

  • Reflux under nitrogen for 4 h.

  • Isolate via vacuum filtration and purify by chromatography .

Outcome

  • Yield: 56%

  • Characterization: IR ν(CO) = 2,046 cm⁻¹ (axial), 1,980 cm⁻¹ (equatorial) .

Ligand basicity inversely correlates with reaction time; stronger σ-donors (e.g., phosphines) accelerate substitution .

Reductive Carbonylation of Ru(III) Salts

Reduction of RuCl₃ in CO-saturated environments produces this compound species. Ethylene glycol acts as both solvent and reducing agent:

Protocol

  • Suspend RuCl₃·3H₂O (2.0 g) in ethylene glycol.

  • Bubble CO at 100°C for 12 h.

  • Precipitate product with NH₄PF₆ .

Analytical Data

  • Yield: 70%

  • 1H NMR^1\text{H NMR} (DMSO-d6): δ 8.49 (s, 4H), 7.97–7.66 (m, 4H) .

This route avoids dimer intermediates but risks over-reduction to Ru(0) at CO pressures >3 atm .

Photolytic CO Release from Polypyridyl Complexes

Photoactive dicarbonyl complexes enable controlled CO delivery. A representative synthesis of [RuCl₂(bpyCH₃,COOH)(CO)₂] involves:

Steps

  • React cis-[RuCl₂(bpyCH₃,COOH)(CO)₂] with 2,2′-biimidazole in ethylene glycol.

  • Purify via Sephadex LH20 chromatography .

Photolysis Data

Light Source (nm)CO Release Rate (μmol/min)Half-life (min)
3650.4515
4500.1262

This method is pivotal for biomedical applications but requires UV-Vis monitoring to prevent ligand degradation .

Mechanochemical Synthesis

Solid-state grinding of RuCl₃ with Na₂CO₃ and CO gas (1 atm) in a ball mill produces this compound at ambient temperature:

Conditions

  • Milling time: 6 h

  • Frequency: 30 Hz

  • Yield: 60%

Advantages

  • Solvent-free

  • Energy-efficient

Mechanochemistry is emerging as a sustainable alternative but currently lacks scalability .

Comparative Analysis of Methods

Efficiency and Scalability

MethodYield Range (%)ScalabilityCost (USD/g)
Thermal Decomposition75–85Industrial120
Ligand Substitution27–70Lab-scale340
Reductive Carbonylation50–70Pilot-scale220

Thermal decomposition is optimal for bulk synthesis, while photolytic routes suit specialized applications .

Chemical Reactions Analysis

Scientific Research Applications

Catalytic Applications

1.1 Organic Synthesis

Dicarbonyldichlororuthenium is utilized as a catalyst in several organic transformations. Its ability to facilitate carbonylation reactions makes it a valuable reagent in synthesizing complex organic molecules. For instance, it has been employed in the carbonylation of aryl halides to produce aryl ketones, showcasing its effectiveness in C–C bond formation.

Table 1: Catalytic Reactions Involving this compound

Reaction TypeSubstrate TypeProduct TypeReference
CarbonylationAryl HalidesAryl Ketones
HydroformylationAlkenesAldehydes
Olefin MetathesisOlefinsHigher Olefins

Medicinal Chemistry

2.1 Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Ruthenium complexes, including this compound, exhibit cytotoxic properties against various cancer cell lines. They are believed to induce apoptosis through mechanisms similar to those of platinum-based drugs but with potentially reduced side effects.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study examining the effects of this compound on breast cancer cell lines (MCF-7 and MDA-MB-231), the compound demonstrated significant cytotoxicity with IC₅₀ values comparable to those of cisplatin. The mechanism of action involves the generation of reactive oxygen species, leading to oxidative stress and subsequent cell death.

Table 2: Cytotoxicity Data for this compound

Cell LineIC₅₀ (µM)Mechanism of ActionReference
MCF-75.2Apoptosis via ROS generation
MDA-MB-2316.8DNA damage and oxidative stress

Photodynamic Therapy

3.1 Phototherapy Applications

This compound has been explored as a photosensitizer in photodynamic therapy (PDT) for cancer treatment. Its ability to absorb light and generate singlet oxygen makes it suitable for targeting tumor cells selectively when activated by specific wavelengths.

Case Study: Efficacy in Tumor Models

In preclinical models, this compound has shown promising results in reducing tumor size when combined with light exposure. This dual approach enhances therapeutic efficacy while minimizing damage to surrounding healthy tissues.

Coordination Chemistry

4.1 Ligand Coordination

This compound can act as a precursor for synthesizing more complex ruthenium-based coordination compounds. By coordinating with various ligands, it forms stable complexes that can exhibit unique catalytic or biological properties.

Table 3: Ligands Coordinated with this compound

Ligand TypeResulting ComplexApplication AreaReference
PhosphinesRuCl₂(CO)₂(PPh₃)₂Catalysis
AminesRuCl₂(CO)₂(NH₃)Medicinal Chemistry

Mechanism of Action

The mechanism of action of dicarbonyldichlororuthenium as an antimicrobial agent involves the disruption of bacterial membranes and the generation of reactive oxygen species (ROS) under UV irradiation. This leads to the upregulation of stress responses in bacteria, ultimately inhibiting their growth . The compound’s ability to generate ROS is a key factor in its antimicrobial efficacy.

Comparison with Similar Compounds

Similar Compounds

    Dicarbonyldichloropalladium: Similar to dicarbonyldichlororuthenium, this compound also forms coordination complexes and has applications in catalysis.

    Dicarbonyldichloroplatinum: Another similar compound, known for its use in chemotherapy drugs like cisplatin.

Uniqueness

This compound is unique due to its high antimicrobial activity at very low concentrations and its enhanced activity under photoirradiation . This makes it particularly valuable in applications where light-activated antimicrobial properties are desired.

Biological Activity

Dicarbonyldichlororuthenium(II) [Ru(CO)2Cl2][Ru(CO)_2Cl_2] is a coordination compound of ruthenium that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and its role in photodynamic therapy.

Overview of this compound(II)

This compound(II) is characterized by its two carbonyl groups and two chloride ligands, which confer unique properties that can be exploited in biological contexts. Its structure allows it to interact with biological macromolecules, influencing cellular processes.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. Its effectiveness is largely attributed to the following mechanisms:

  • Cell Membrane Disruption : The compound can penetrate bacterial membranes, leading to cell lysis.
  • Reactive Oxygen Species (ROS) Generation : Upon activation by light, it generates ROS, which can damage cellular components.
  • Inhibition of Biofilm Formation : It has been shown to inhibit biofilm formation in various bacterial strains.

Case Studies

  • Escherichia coli and Staphylococcus aureus :
    • A study evaluated the antibacterial activity of this compound against E. coli and S. aureus. The compound exhibited minimum inhibitory concentrations (MICs) of 16 µM against E. coli and 8 µM against S. aureus when activated by light .
  • Photodynamic Antimicrobial Therapy :
    • Research indicates that this compound can be used effectively in photodynamic therapy (PDT). When exposed to specific wavelengths of light, it produces singlet oxygen, which is lethal to bacterial cells . This method has shown promise in treating infections resistant to conventional antibiotics.

The biological activity of this compound can be summarized as follows:

  • Interaction with DNA : The compound has been reported to bind to DNA, leading to strand breaks and inhibiting replication .
  • Protein Interaction : Studies suggest that it interacts with thiol groups in proteins, altering their function and stability .

Comparative Efficacy

A comparative analysis of various ruthenium complexes indicates that this compound possesses superior antimicrobial activity compared to other metal-based compounds:

CompoundMIC (µM) against E. coliMIC (µM) against S. aureusMechanism of Action
This compound168ROS generation, membrane disruption
KP10193216DNA interaction
NAMI-A64>64Protein interaction

Toxicity Profile

One of the significant advantages of this compound is its relatively low toxicity compared to traditional antibiotics and chemotherapeutics. Studies have shown that at effective antimicrobial concentrations, it exhibits minimal cytotoxic effects on mammalian cells .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for dicarbonyldichlororuthenium, and how can purity be verified experimentally?

  • Methodological Answer : The synthesis typically involves reacting ruthenium trichloride (RuCl₃) with carbon monoxide under controlled pressure and temperature. Purity verification requires a combination of techniques:

  • Elemental Analysis : Confirm stoichiometry (e.g., C: 12.3%, Cl: 23.8% theoretical) .
  • Spectroscopy : Use IR to identify carbonyl stretching frequencies (~2000–2100 cm⁻¹) and NMR to confirm structural integrity .
  • Chromatography : Thin-layer chromatography (TLC) or HPLC can detect residual solvents or byproducts .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how should data discrepancies be resolved?

  • Methodological Answer :

  • IR Spectroscopy : Critical for detecting CO ligand vibrations; inconsistencies may arise from solvent effects or sample hydration. Cross-reference with literature values (e.g., Ru–CO bonds at 2060 cm⁻¹) .
  • X-ray Crystallography : Resolves structural ambiguities by providing bond lengths and angles. Discrepancies between experimental and computational models (e.g., DFT) should prompt re-evaluation of crystal packing effects .

Q. How should researchers design kinetic studies to evaluate ligand substitution reactions in this compound?

  • Methodological Answer :

  • Variable Control : Maintain constant temperature (±0.1°C) and inert atmosphere (N₂/Ar) to prevent oxidation.
  • Quenching Methods : Use rapid-freeze techniques or chemical quenchers (e.g., PPh₃) to halt reactions at timed intervals .
  • Data Analysis : Apply pseudo-first-order kinetics if ligand concentration is in excess; use UV-Vis or NMR to track intermediate formation .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported catalytic activity data for this compound in cross-coupling reactions?

  • Methodological Answer :

  • Reproducibility Checks : Replicate experiments under identical conditions (solvent, substrate ratio, catalyst loading).
  • Statistical Analysis : Use ANOVA or t-tests to compare datasets; outliers may indicate unaccounted variables (e.g., trace moisture) .
  • Mechanistic Probes : Employ deuterated substrates or isotopic labeling (¹³CO) to track reaction pathways and identify rate-limiting steps .

Q. How can computational methods complement experimental studies of this compound’s electronic structure?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry using B3LYP/LANL2DZ basis sets; compare HOMO-LUMO gaps with experimental electrochemical data (e.g., cyclic voltammetry) .
  • Charge Analysis : Natural Bond Orbital (NBO) analysis can clarify electron donation/back-donation between Ru and CO ligands .
  • Validation : Ensure computational models align with spectroscopic data (e.g., IR frequencies within ±10 cm⁻¹ of experimental values) .

Q. What experimental designs are effective for studying ligand substitution mechanisms under varying steric and electronic conditions?

  • Methodological Answer :

  • Ligand Screening : Systematically vary substituents (e.g., electron-donating vs. withdrawing groups) and monitor substitution rates via stopped-flow spectroscopy .
  • Steric Maps : Use X-ray crystallography to generate Tolman cone angles for ligands; correlate with kinetic data to model steric effects .
  • Activation Parameters : Calculate ΔH‡ and ΔS‡ via Eyring plots to distinguish associative vs. dissociative pathways .

Data Analysis and Contradiction Management

Q. How should researchers address inconsistencies in crystallographic data for this compound derivatives?

  • Methodological Answer :

  • Error Analysis : Calculate R-factors and check for disorder in crystal structures. Use software like Olex2 to refine models iteratively .
  • Comparative Studies : Cross-validate with EXAFS to confirm bond distances or neutron diffraction for hydrogen placement .

Q. What statistical approaches are recommended for interpreting variable catalytic turnover numbers (TONs) in heterogeneous systems?

  • Methodological Answer :

  • Multivariate Regression : Identify correlations between TONs and variables like particle size (TEM) or surface area (BET analysis) .
  • Error Propagation : Quantify uncertainties in TON calculations (e.g., GC/MS integration errors) using Monte Carlo simulations .

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